SC144 hydrochloride
CAS No.: 895158-95-9; 917497-70-2
Cat. No.: VC4762687
Molecular Formula: C16H12ClFN6O
Molecular Weight: 358.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 895158-95-9; 917497-70-2 |
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Molecular Formula | C16H12ClFN6O |
Molecular Weight | 358.76 |
IUPAC Name | N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride |
Standard InChI | InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H |
Standard InChI Key | LKFGGXYXFIICED-UHFFFAOYSA-N |
SMILES | C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl |
Introduction
Chemical and Pharmacological Profile of SC144 Hydrochloride
Structural Characteristics and Physicochemical Properties
SC144 hydrochloride (CAS No. 917497-70-2) is chemically defined as 2-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl) 2-pyrazinecarbohydrazide hydrochloride. Its molecular formula is C₁₆H₁₂ClFN₆O, with a molecular weight of 358.76 g/mol . The compound features a fluorinated pyrroloquinoxaline core linked to a pyrazinecarbohydrazide moiety, which facilitates interactions with the gp130 receptor's intracellular domain.
Key physicochemical parameters include:
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Storage Stability: -20°C for short-term (1 month) or -80°C for long-term storage (6 months)
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Synthetic Accessibility: Canonical SMILES string
O=C(C1=NC=CN=C1)NNC2=NC3=C(N4C2=CC=C4)C=CC(F)=C3.[H]Cl
Concentration | Volume per 1 mg | Volume per 5 mg |
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1 mM | 2.79 mL | 13.94 mL |
5 mM | 0.56 mL | 2.79 mL |
10 mM | 0.28 mL | 1.39 mL |
Mechanism of Action: Targeting the gp130-STAT3 Axis
gp130 Receptor Inhibition
SC144 hydrochloride binds directly to gp130, a shared subunit of the IL-6 cytokine receptor family, inducing phosphorylation at serine 782 (S782). This post-translational modification triggers receptor deglycosylation, impairing its ability to dimerize and initiate downstream signaling . Unlike monoclonal antibodies targeting extracellular domains, SC144's intracellular action bypasses ligand competition, enhancing therapeutic efficacy in cytokine-rich tumor microenvironments .
Downstream Signaling Consequences
Concomitant with gp130 inactivation, SC144 hydrochloride suppresses:
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STAT3 Phosphorylation: Nuclear translocation of phosphorylated STAT3 (p-STAT3) is abrogated, reducing transcription of pro-survival genes (Bcl-2, Survivin) .
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Akt/mTOR Pathway: Cross-talk between gp130 and PI3K/Akt signaling is disrupted, leading to decreased cyclin D1 expression and cell cycle arrest .
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Angiogenic Factors: VEGF and IL-8 secretion drops by 60-75% in ovarian cancer models, as measured by ELISA .
Preclinical Anticancer Efficacy
In Vitro Cytotoxicity
SC144 hydrochloride exhibits selective cytotoxicity across 12 human ovarian cancer cell lines (IC₅₀ = 0.2–1.1 μM), with minimal effects on normal ovarian surface epithelial cells (IC₅₀ > 10 μM) . Mechanistic studies reveal:
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Apoptosis Induction: 40-60% Annexin V-positive cells at 1 μM after 48 hours
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Autophagy Modulation: LC3-II/LC3-I ratio increases 3-fold, suggesting dual apoptosis-autophagy activation
In Vivo Xenograft Studies
Oral administration (50 mg/kg/day) in SKOV-3 xenograft models achieves:
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Tumor Growth Inhibition: 58% reduction in volume vs. controls (p < 0.01) at 28 days
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Pharmacokinetic Profile: Cmax = 1.2 μM, T₁/₂ = 4.7 hours, AUC₀–24 = 8.3 μM·h
Therapeutic Implications and Clinical Translation
Ovarian Cancer Applications
The compound's efficacy in platinum-resistant models positions it as a candidate for:
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Maintenance Therapy: Prolonging remission after debulking surgery
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Combination Regimens: Synergy observed with paclitaxel (CI = 0.3–0.7)
Expanding Indications
Emerging data suggest potential in gp130-dependent malignancies:
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Multiple Myeloma: Blockade of IL-6/JAK/STAT3 axis in MM.1S cells (IC₅₀ = 0.8 μM)
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Pancreatic Cancer: 45% reduction in PANC-1 tumor growth in preclinical models
Challenges and Future Directions
Optimization Needs
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Bioavailability Enhancement: Current oral bioavailability stands at 22%, necessitating prodrug approaches
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CNS Penetration: Limited blood-brain barrier crossing (brain/plasma ratio = 0.03)
Clinical Trial Design Considerations
Phase I studies must address:
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Biomarker Development: Correlation of p-gp130(S782) levels with response
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Dosing Schedule: Intermittent vs. continuous administration to mitigate autophagy-mediated resistance
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